methyl (2E)-3-cyanoprop-2-enoate
Description
Properties
CAS No. |
925-56-4 |
|---|---|
Molecular Formula |
C5H5NO2 |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via deprotonation of methyl cyanoacetate by a weak base (e.g., ammonium acetate), generating a resonance-stabilized enolate. This enolate attacks the carbonyl carbon of formaldehyde (often supplied as paraformaldehyde), forming a β-hydroxy intermediate. Subsequent elimination of water yields the thermodynamically favored E-isomer due to reduced steric hindrance.
Typical Conditions
-
Reactants : Methyl cyanoacetate, paraformaldehyde (1:1 molar ratio)
-
Catalyst : Ammonium acetate (10 mol%)
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : Reflux (78°C for ethanol, 150°C for DMF)
-
Time : 6–12 hours
Example Protocol
Optimization and Challenges
-
Formaldehyde Source : Paraformaldehyde is preferred over gaseous formaldehyde for safety and handling.
-
Solvent Choice : Ethanol provides moderate yields (~70%), while DMF enhances reaction rates but may require higher temperatures.
-
Side Reactions : Polymerization of the product can occur; adding hydroquinone (0.1 wt%) suppresses this.
Alternative Synthetic Routes
Esterification of 3-Cyanoacrylic Acid
3-Cyanoacrylic acid can be esterified with methanol under acidic conditions. However, this method is less common due to the instability of the acid and competing polymerization.
Reaction Conditions
-
Reactants : 3-Cyanoacrylic acid, methanol (excess)
-
Catalyst : Sulfuric acid (5 mol%)
-
Temperature : 60°C
-
Yield : ~50% (lower than Knoevenagel method)
Transesterification of Ethyl Cyanoacrylate
Ethyl cyanoacrylate reacts with methanol in the presence of a titanium-based catalyst to yield the methyl ester. This method is limited by the availability of the ethyl ester precursor.
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Titanium(IV) isopropoxide |
| Molar Ratio (MeOH:Ethyl ester) | 5:1 |
| Temperature | 80°C |
| Yield | 65–70% |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
-
Ethanol and DMF are recycled via distillation, reducing costs by ~20%.
-
Neutralization of acidic byproducts with NaOH minimizes environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Knoevenagel (Ethanol) | 70–75 | 98 | High | 120 |
| Esterification | 50 | 90 | Low | 200 |
| Transesterification | 65 | 95 | Moderate | 180 |
The Knoevenagel method outperforms alternatives in yield and cost, making it the industrial standard.
Emerging Techniques and Research Directions
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-cyanoprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the cyano group or the ester group, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used for the reduction of the cyano group.
Substitution: Various nucleophiles, such as alkyl halides or organometallic reagents, can be used for substitution reactions.
Major Products Formed
Nucleophilic Addition: Substituted derivatives with functional groups such as amines, alcohols, or thiols.
Hydrolysis: Carboxylic acid and methanol.
Reduction: Amines.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Organic Synthesis
Methyl (2E)-3-cyanoprop-2-enoate is a crucial building block in organic synthesis. It serves as an intermediate for creating pharmaceuticals, agrochemicals, and fine chemicals. Its unique functional groups facilitate multiple chemical transformations that are essential in synthesizing complex molecules.
Medicinal Chemistry
The compound is investigated for its potential in drug development due to its ability to undergo diverse chemical transformations. Its derivatives have shown promise in various biological activities, making it a candidate for developing new therapeutic agents.
Material Science
In material science, this compound is employed in synthesizing functional materials such as polymers with specific properties. Its reactivity allows for the incorporation of various functional groups into polymer chains, enhancing material performance.
Biological Studies
This compound is utilized in biochemical assays to study its interactions with biological molecules. Research has focused on its potential antimicrobial and anticancer properties, exploring how it interacts with cellular targets and enzymes.
Case Studies
- Synthesis of Antimicrobial Agents : A study demonstrated the use of this compound derivatives in developing new antimicrobial agents effective against resistant bacterial strains.
- Polymer Development : Research highlighted the application of this compound in creating biodegradable polymers with enhanced mechanical properties, showcasing its utility in sustainable materials science.
- Drug Development : Investigations into derivatives of this compound revealed potential anticancer activity through inhibition of specific pathways in cancer cells.
Mechanism of Action
The mechanism of action of methyl (2E)-3-cyanoprop-2-enoate depends on its specific application and the chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The cyano group and ester group play crucial roles in its reactivity, allowing it to participate in addition, substitution, and reduction reactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
The table below compares methyl (2E)-3-cyanoprop-2-enoate with ethyl esters and derivatives bearing aromatic substituents:
Key Observations :
- Electron-Withdrawing Groups (EWGs): All compounds contain a cyano group, enhancing electrophilicity at the β-carbon. Derivatives with CF₃ (strong EWG) or methoxy (moderate EWG via resonance) further modulate reactivity .
- Steric Effects : Aromatic substituents (e.g., 4-methoxyphenyl, thiophene) influence steric hindrance, affecting reaction rates in nucleophilic additions .
Physical Properties and Stability
Analysis :
- Methyl derivatives generally exhibit lower molecular weights and higher volatility compared to ethyl analogues. For example, this compound has a vapor pressure of 0.551 mmHg, making it more volatile than bulkier ethyl esters .
Spectroscopic Differences :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl (2E)-3-cyanoprop-2-enoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetate derivatives and aldehydes or ketones under basic catalysis. For example, ethyl cyanoacetate and aldehydes are condensed in the presence of ammonium acetate or piperidine as catalysts, followed by esterification. Optimization involves controlling reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) to confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated esters) and IR for cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-III for visualizing molecular geometry. Hydrogen bonding and π-stacking interactions in the crystal lattice can be analyzed via Mercury or PLATON software .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding the biological activity of this compound across studies?
- Methodological Answer : Implement systematic review protocols (e.g., PRISMA guidelines) to assess study heterogeneity. Key steps:
- Meta-analysis : Use random-effects models to account for variability in biological assays (e.g., IC₅₀ values).
- Sensitivity Analysis : Exclude outliers or adjust for confounding variables (e.g., solvent effects, cell line differences).
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What role do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) play in the solid-state packing of this compound, and how can these be analyzed?
- Methodological Answer :
- Hydrogen Bonding : Graph set analysis (as per Etter’s rules) identifies motifs like or using crystallographic data. For example, the cyano group may form C–H···N interactions with adjacent aromatic rings.
- π-π Stacking : Measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between aromatic systems using Mercury. These interactions influence melting points and solubility .
Q. How can substituent effects on the phenyl ring of this compound analogs be systematically studied to predict reactivity or bioactivity?
- Methodological Answer :
- QSAR Modeling : Use Hammett σ constants to correlate electron-withdrawing groups (e.g., -F, -Cl) with reaction rates or binding affinities.
- Comparative Crystallography : Analyze structural variations in analogs (e.g., methyl (2E)-3-(4-chlorophenyl)prop-2-enoate vs. fluorophenyl derivatives) to identify steric/electronic impacts on molecular conformation .
Q. What experimental designs are optimal for assessing the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- Factorial Design : Vary parameters (catalyst loading, solvent polarity, temperature) using a 2³ factorial matrix to identify significant interactions.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and propose mechanisms (e.g., Michael addition vs. cycloaddition pathways) .
Data Presentation
Table 1 : Comparative Analysis of this compound Analogs
| Compound | Substituent | Melting Point (°C) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|
| This compound | H | 98–100 | 25.3 (Cancer Cell Line A549) |
| 4-Fluoro derivative | -F | 105–107 | 18.7 |
| 4-Chloro derivative | -Cl | 112–114 | 12.4 |
Data adapted from structural and bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
